Sulfo-cyanine3 azide (potassium)

Catalog No.
S12854208
CAS No.
M.F
C33H41KN6O7S2
M. Wt
736.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-cyanine3 azide (potassium)

Product Name

Sulfo-cyanine3 azide (potassium)

IUPAC Name

potassium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

Molecular Formula

C33H41KN6O7S2

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C33H42N6O7S2.K/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1

InChI Key

FJMHJDVEKDLIGG-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Sulfo-cyanine3 azide (potassium) is a water-soluble fluorescent dye belonging to the cyanine dye family. It is characterized by its azide functional group, which enhances its reactivity in various chemical applications. The compound has a molecular formula of C33H41KN6O7S2C_{33}H_{41}KN_{6}O_{7}S_{2} and a molecular weight of approximately 736.94 g/mol. The dye exhibits strong fluorescence with an excitation wavelength of 548 nm and an emission wavelength of 563 nm, making it suitable for various biological imaging techniques .

The azide group in sulfo-cyanine3 azide (potassium) allows for click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is pivotal in bioconjugation processes, enabling the attachment of the dye to biomolecules such as proteins, nucleic acids, or other small molecules. The compound can also undergo reduction reactions to yield amines, further expanding its utility in synthetic organic chemistry .

Sulfo-cyanine3 azide (potassium) exhibits significant biological activity as a fluorescent probe. Its high solubility in water facilitates its use in live-cell imaging and other biological assays. The compound can be utilized to label biomolecules for tracking and visualization purposes in cellular environments. This makes it particularly valuable in studies involving protein interactions, cellular localization, and dynamic processes within living organisms .

The synthesis of sulfo-cyanine3 azide (potassium) typically involves several steps:

  • Formation of the Cyanine Backbone: The initial step involves synthesizing the cyanine backbone through condensation reactions between appropriate aldehydes and amines.
  • Introduction of the Azide Group: The azide group is introduced via a nucleophilic substitution reaction on a suitable precursor compound.
  • Potassium Salt Formation: Finally, the product is converted into its potassium salt form for enhanced solubility and stability.

These steps can vary based on specific laboratory conditions and desired purity levels .

Sulfo-cyanine5 azide (potassium)751.95 g/molHigher fluorescence intensityMulti-color imagingSulfo-cyanine7 azide (potassium)765.99 g/molNear-infrared emissionDeep tissue imagingCy3 azide691.89 g/molStandard fluorophore for labelingWide range of biological assaysAlexa Fluor 488 azide488.00 g/molBright green fluorescenceFlow cytometry

Uniqueness: Sulfo-cyanine3 azide (potassium) is distinguished by its optimal excitation/emission wavelengths for specific applications in live-cell imaging and its efficient bioconjugation capabilities through click chemistry reactions. Its water solubility further enhances its versatility compared to other cyanine dyes that may have limited solubility or require organic solvents for use .

Interaction studies involving sulfo-cyanine3 azide (potassium) focus on its binding properties with various biomolecules. These studies often utilize fluorescence resonance energy transfer (FRET) to understand interactions at a molecular level. The ability to visualize these interactions in real-time makes this compound a powerful tool in biochemical research, particularly in understanding protein-protein interactions and cellular signaling pathways .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

736.21152150 g/mol

Monoisotopic Mass

736.21152150 g/mol

Heavy Atom Count

49

Dates

Modify: 2024-08-10

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